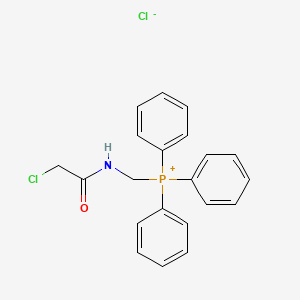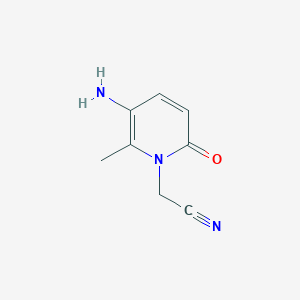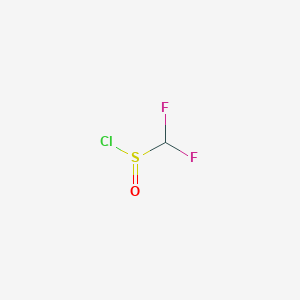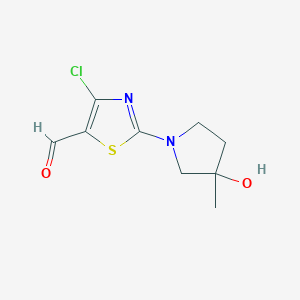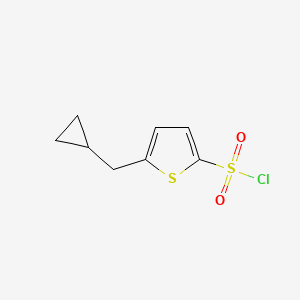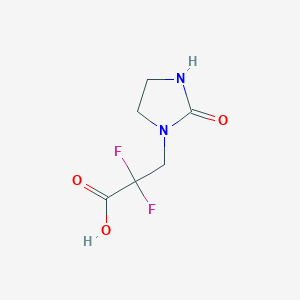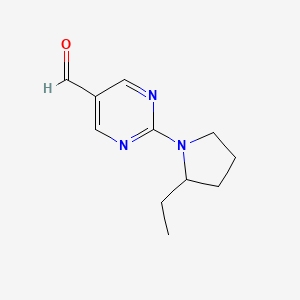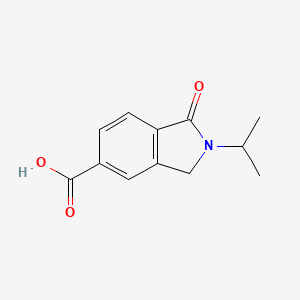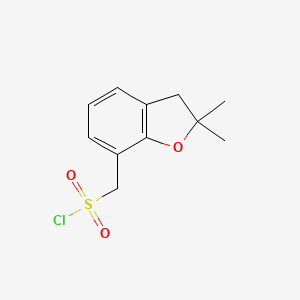
1-(3-Chlorobutyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorobutyl)pyrrolidine is an organic compound with the molecular formula C8H16ClN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is a colorless liquid at room temperature and is known for its characteristic odor. It is soluble in many organic solvents, including ethanol, ether, and petroleum ether.
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Chlorobutyl)pyrrolidine can be synthesized through several methods:
Reaction of Pyrrolidine with 3-Chlorobutanol: This method involves the reaction of pyrrolidine with 3-chlorobutanol under acidic conditions to form this compound.
Reaction of Pyrrolidine with 3-Chlorobutyl Chloride: Another method involves the reaction of pyrrolidine with 3-chlorobutyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound typically involves the continuous reaction of pyrrolidine with 3-chlorobutyl chloride in a reactor, followed by purification through distillation to obtain the desired product.
化学反応の分析
1-(3-Chlorobutyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Reduction of this compound can lead to the formation of the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Substitution: Various substituted pyrrolidines.
Oxidation: Pyrrolidine N-oxides.
Reduction: Pyrrolidine derivatives.
科学的研究の応用
1-(3-Chlorobutyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyrrolidine derivatives.
Biology: The compound is used in the study of biological systems and as a building block for the synthesis of bioactive molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, surfactants, and other industrial chemicals.
作用機序
The mechanism of action of 1-(3-Chlorobutyl)pyrrolidine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from it.
類似化合物との比較
1-(3-Chlorobutyl)pyrrolidine can be compared with other similar compounds such as:
Pyrrolidine: The parent compound, which lacks the chlorobutyl group.
1-(3-Chloropropyl)pyrrolidine: A similar compound with a shorter carbon chain.
1-(3-Chlorobutyl)piperidine: A similar compound with a six-membered ring instead of a five-membered ring.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the chlorobutyl group allows for specific interactions and reactions that are not possible with the parent pyrrolidine or other similar compounds.
特性
分子式 |
C8H16ClN |
|---|---|
分子量 |
161.67 g/mol |
IUPAC名 |
1-(3-chlorobutyl)pyrrolidine |
InChI |
InChI=1S/C8H16ClN/c1-8(9)4-7-10-5-2-3-6-10/h8H,2-7H2,1H3 |
InChIキー |
RGLXFTAHDBVAPD-UHFFFAOYSA-N |
正規SMILES |
CC(CCN1CCCC1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13155962.png)

